3-(2-Bromoethoxy)pyridine hydrobromide is a chemical compound identified by the CAS number 75481558. This compound belongs to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of a bromoethoxy group enhances its reactivity and potential applications in various chemical syntheses. Its molecular formula is , and it has a molecular weight of approximately 266.96 g/mol .
The synthesis of 3-(2-Bromoethoxy)pyridine hydrobromide can be achieved through several methods, primarily involving the reaction of pyridine derivatives with bromoalkyl compounds. A common approach includes the nucleophilic substitution of a bromide ion on the pyridine nitrogen, followed by the addition of a bromoethoxy group.
The molecular structure of 3-(2-Bromoethoxy)pyridine hydrobromide features a pyridine ring substituted at the 3-position with a bromoethoxy group. The compound's InChI key is WDTSYONULAZKIE-UHFFFAOYSA-N, and its structural representation can be derived from its molecular formula .
InChI=1S/C7H9Br2NO/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H3-(2-Bromoethoxy)pyridine hydrobromide can undergo various chemical reactions typical for halogenated compounds:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine completion and yield.
The mechanism of action often involves the nucleophilic substitution pathway where a nucleophile attacks the carbon atom bonded to the bromine atom, leading to the displacement of bromide ion and formation of new bonds.
This process can be represented as follows:
3-(2-Bromoethoxy)pyridine hydrobromide has several applications in scientific research:
The versatility of this compound in synthetic applications makes it valuable in both academic and industrial chemistry settings.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7